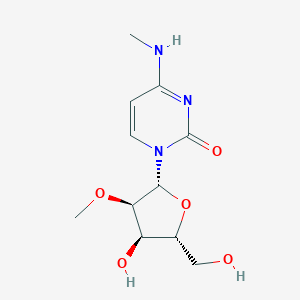
2-Mercapto-4(3H)-quinazolinona
Descripción general
Descripción
2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a mercapto group at the second position
Aplicaciones Científicas De Investigación
2-Mercapto-4(3H)-quinazolinone has been extensively studied for its biological and pharmacological properties. It has shown potential in the following areas:
Medicinal Chemistry: The compound exhibits antifungal, antibacterial, and anticancer activities.
Biological Research: It is used in molecular docking studies to evaluate its binding affinity with various biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in agriculture as fungicides.
Mecanismo De Acción
Target of Action
It has been shown that similar compounds, such as 3-mercapto-1,2,4-triazole derivatives, have demonstrated remarkable cytotoxic activity against various human cancer cell lines .
Mode of Action
It has been found that alkylated 2-mercapto-4-quinazolones possess a moderate fungicidal activity . This suggests that the compound may interact with its targets, possibly enzymes or proteins, in a way that inhibits the growth of fungi.
Biochemical Pathways
It is known that similar sulfur-containing heterocyclic compounds play important roles in many chemical properties and application effectiveness . These compounds are part of synthetic chemicals, natural products, and bioactive pharmaceuticals that improve the quality of life .
Result of Action
It has been shown that alkylated 2-mercapto-4-quinazolones possess a moderate fungicidal activity . This suggests that the compound may have a detrimental effect on fungal cells, possibly by disrupting essential cellular processes or structures.
Análisis Bioquímico
Biochemical Properties
It has been found that similar sulfur-containing heterocyclic compounds play important roles in many chemical properties and application effectiveness . They have been utilized in medicinal chemistry with incorporation into a wide-ranging diversity of medicinally interesting drug candidates .
Cellular Effects
Preliminary studies suggest that similar compounds have demonstrated remarkable cytotoxic activity against various human cancer cell lines .
Molecular Mechanism
Similar compounds have shown to induce apoptosis in certain cancer cells and cause a significant cell cycle arrest at the G2/M phase in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of 2-Mercapto-4(3H)-quinazolinone at different dosages in animal models have not been reported yet. Similar compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4(3H)-quinazolinone typically involves the reaction of anthranilic acid derivatives with thiourea in the presence of a suitable solvent such as polyethylene glycol (PEG). This one-pot synthesis method is both facile and convenient .
Industrial Production Methods: Industrial production methods for 2-Mercapto-4(3H)-quinazolinone are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of PEG as a solvent in the synthesis process is advantageous due to its low toxicity and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Mercapto-4(3H)-quinazolinone undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The compound’s ambidentate anions exhibit dual reactivity in alkylation reactions .
Common Reagents and Conditions:
Alkylation: Alkyl halides are commonly used as reagents in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles.
Major Products: The major products formed from these reactions include alkylated derivatives of 2-Mercapto-4(3H)-quinazolinone, which have shown moderate fungicidal activity .
Comparación Con Compuestos Similares
2-Mercapto-1,2,4-triazole: Known for its antiproliferative activity against cancer cell lines.
2-Mercaptobenzimidazole: Exhibits antibacterial and antifungal activities.
Uniqueness: 2-Mercapto-4(3H)-quinazolinone is unique due to its dual reactivity in alkylation reactions and its moderate fungicidal activity . Its quinazolinone core structure also differentiates it from other sulfur-containing heterocyclic compounds.
Propiedades
IUPAC Name |
2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFOFVEHDNUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160880 | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-09-7 | |
| Record name | 2-Mercapto-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-thioxoquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)







